molecular formula C15H31ClO2S B1610653 1-Pentadecanesulfonylchloride CAS No. 78235-11-7

1-Pentadecanesulfonylchloride

Cat. No. B1610653
CAS RN: 78235-11-7
M. Wt: 310.9 g/mol
InChI Key: RAGGRKKVKFYFDN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of sulfonyl chlorides, such as 1-Pentadecanesulfonylchloride, often involves the use of phosphorus pentachloride or phosphorus oxychloride . A clean and economic synthesis of alkanesulfonyl chlorides via bleach-mediated oxidative chlorosulfonation of S-alkyl isothiourea salts has been reported . This procedure uses readily accessible reagents, offers safe operations and easy purification without chromatography, and affords high yields .


Molecular Structure Analysis

The molecular structure analysis of 1-Pentadecanesulfonylchloride can be performed using various techniques such as mass spectrometry, which is extensively used for the analysis of molecular structures of unknown compounds in the gas phase . It manipulates the molecules by converting them into ions using various ionization sources .


Chemical Reactions Analysis

The chemical reactions involving 1-Pentadecanesulfonylchloride can be analyzed using various electroanalytical tools . By varying the rotation rate, valuable information on the kinetics of electron transfer and chemical reactions can be obtained, helping to identify multi-step chemical processes by comparing experimental results with mathematical models for a specific reaction mechanism .

Safety And Hazards

The safety data sheet for similar compounds suggests that they may be harmful if inhaled, cause skin irritation, and serious eye irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, use only outdoors or in a well-ventilated area, and wear protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

pentadecane-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H31ClO2S/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(16,17)18/h2-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAGGRKKVKFYFDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCS(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H31ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70504904
Record name Pentadecane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Pentadecanesulfonylchloride

CAS RN

78235-11-7
Record name Pentadecane-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70504904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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